4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYXMIYSTQGBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Phenyl-6-(furan-2-yl)pyrimidin-2-amine.
Substitution: 4-(3-Aminophenyl)-6-(furan-2-yl)pyrimidin-2-amine.
Scientific Research Applications
The compound 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine , also known by its CAS number 1354926-73-0, is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and as a chemical probe in biological studies.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with a pyrimidine core often exhibit anticancer properties. Specifically, derivatives similar to 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that modifications on the pyrimidine ring can enhance selectivity and potency against various cancer cell lines.
Antiviral Properties:
The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives have been explored as inhibitors of viral polymerases, making this compound a candidate for further investigation in antiviral drug development.
Material Science
Organic Electronics:
Due to its unique electronic properties, 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine may be utilized in the development of organic semiconductors. Its ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Probes in Biological Studies
Fluorescent Probes:
The furan moiety in the compound can be utilized to develop fluorescent probes for biological imaging. The incorporation of bromine enhances the photophysical properties, allowing for potential applications in tracking cellular processes.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential. |
| Study B | Antiviral Activity | Preliminary results suggest inhibition of viral replication in vitro, warranting further exploration into its mechanism of action. |
| Study C | Organic Electronics | Demonstrated good charge transport properties when incorporated into thin-film devices, suggesting utility in electronic applications. |
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-3)
- Substituents : Bromine at the para position of the phenyl ring.
- Hydrogen Bonding : Quantum chemical studies (HF/6-311+G(d,p)) reveal that the para-bromo derivative forms stronger N–H···N hydrogen bonds compared to meta-substituted analogues due to enhanced electron withdrawal .
- Biological Activity: Not directly reported, but para-halogenated pyrimidines generally exhibit higher antibacterial activity against S. aureus and V. cholerae than meta-substituted variants .
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Substituents : Chlorine at the meta position.
- Physicochemical Properties :
Analogues with Heteroaromatic Substituents
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
- Substituents : Pyridin-3-yl instead of furan-2-yl.
- Spectroscopic Data : HRMS m/z 279.1242 (calc. 279.1240), confirming molecular stability .
- Impact of Pyridine : The nitrogen in pyridine enhances basicity and metal-coordination capabilities, which may alter pharmacokinetic profiles compared to furan-containing derivatives .
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
- Substituents : Morpholine at the para position.
- Biological Activity: Morpholine derivatives (e.g., compound 25) show pronounced activity against S. aureus due to improved membrane penetration .
Physicochemical and Crystallographic Comparisons
Key Trends and Implications
- Halogen Position : Para-halogenation generally enhances antibacterial activity due to optimal electronic effects, while meta-substitution may favor crystallographic stability .
- Heterocycle Choice : Furan improves hydrogen bonding capacity, whereas pyridine or morpholine increases bioavailability or target specificity .
- Electron-Withdrawing Groups : Bromine and chlorine enhance electrophilicity, but bromine’s larger size may reduce solubility compared to chlorine .
Biological Activity
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics:
- Chemical Formula: CHBrNO
- Molecular Weight: 316.15 g/mol
- CAS Number: 1354926-73-0
- InChI Key: MAYXMIYSTQGBGN-UHFFFAOYSA-N
Synthesis Overview:
The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves a condensation reaction between 3-bromobenzaldehyde and furan-2-carbaldehyde, followed by cyclization with guanidine. Optimized methods for industrial production may utilize continuous flow reactors for enhanced yield and consistency.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which is crucial for its anticancer properties. It may bind to the active sites of these enzymes, preventing their normal function.
- Receptor Modulation: It can also act on cellular receptors, influencing signaling pathways that are vital for cellular functions, including proliferation and apoptosis .
Anticancer Activity
Research indicates that 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibits promising anticancer properties. For example, a study demonstrated that derivatives of pyrimidine compounds could inhibit specific cancer cell lines effectively. The mechanism involves the inhibition of enzymes that facilitate cancer cell growth and survival .
Enzyme Inhibition Studies
A comparative analysis of enzyme inhibition shows that this compound can significantly inhibit β-glucuronidase activity, with an IC value lower than many standard inhibitors. This suggests its potential as a therapeutic agent in conditions where β-glucuronidase plays a pathological role .
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | TBD | β-glucuronidase |
| D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | β-glucuronidase |
Case Studies
Study on Anticancer Activity:
A recent study evaluated the effects of various pyrimidine derivatives on cancer cell lines, highlighting the significant inhibitory effect of compounds similar to 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine against human cervical cancer cells (HeLa). The study utilized both in vitro assays and molecular docking simulations to establish binding affinities and interactions with target proteins involved in cancer progression .
In Vitro Studies:
In vitro assays demonstrated that the compound could effectively reduce cell viability in several cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response, further supporting its therapeutic potential .
Q & A
Q. What are the standard synthetic routes for 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for introducing the bromophenyl group and nucleophilic substitution for the furan moiety. Optimization includes:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to enhance yield .
- Temperature Control : Stepwise heating (e.g., 80–120°C) to avoid side reactions in cyclization steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) for intermediate stabilization, followed by aqueous workup for purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions) critical for stability .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl vs. furan protons) and confirms purity .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound during synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization .
- Solvent Effects : COSMO-RS simulations predict solvation free energies to optimize solvent selection .
- Thermodynamic Stability : Gibbs free energy calculations assess intermediate stability, guiding temperature/pH adjustments .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
- Purity Validation : HPLC (>98% purity) and elemental analysis to rule out impurities affecting activity .
- Structural Confirmation : Re-evaluate crystallographic data (e.g., intramolecular H-bonding) to confirm active conformers .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Mixing Efficiency : Use baffled reactors with turbine impellers to enhance heat/mass transfer during exothermic steps .
- Safety Protocols : Inert gas purging (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Continuous Flow Systems : Microreactors for hazardous intermediates (e.g., brominated precursors) to improve yield and safety .
Q. How does crystal packing influence physicochemical properties?
- Methodological Answer :
- Crystal Structure Analysis : Weak C–H⋯O/π interactions (e.g., between methyl groups and aryl rings) dictate solubility and melting points .
- Polymorph Screening : Slurry experiments in ethanol/water mixtures identify stable forms with optimal bioavailability .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl) and test antimicrobial activity .
- Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Pharmacophore Mapping : Identify critical moieties (e.g., furan’s oxygen lone pairs for H-bond acceptor sites) using MOE software .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
